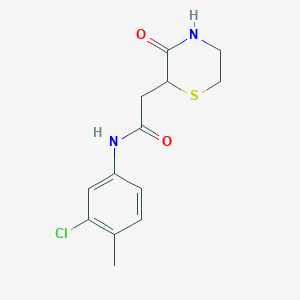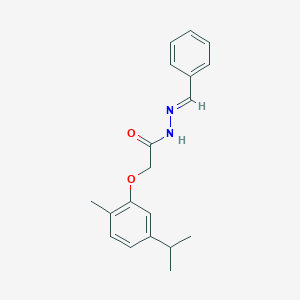
N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide" often involves reactions between specific phenylacetamides and various chemical reagents. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides are synthesized by reacting pyrazole with various substituted phenylacetamides, indicating a complex synthesis pathway that involves several steps and specific reagents to achieve the desired chemical structure (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide" has been analyzed through various spectroscopic methods. Studies on similar compounds, like 2-Chloro-N-(3-methylphenyl)acetamide, highlight the importance of N—H bond conformation and the impact of substituents on the molecular geometry, as determined by X-ray diffraction analysis and NMR spectroscopy (Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their functional groups. For example, the presence of acetamide groups can lead to specific chemical reactions, including hydrolysis, and interactions with other chemical entities. The synthesis and study of related compounds, such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, provide insights into the chemical behavior and potential reactivity of our compound of interest (Yang Jing, 2010).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the synthesis and characterization of compounds structurally similar to N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, showing significant antimicrobial activity. For instance, compounds synthesized using Mannich base reactions exhibited excellent antimicrobial properties against a variety of pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Penicillium species, Candida albicans, and Aspergillus niger (R. Nandhikumar & K. Subramani, 2018).
Chemical Synthesis Methodologies
The compound and its related structures have been synthesized through innovative methods, such as microwave-assisted synthesis catalyzed by montmorillonite KSF clay, which offers advantages like shorter reaction times, eco-friendly products, high yield, and significant antimicrobial activity. This synthesis approach underscores the economic and environmental benefits of advanced chemical synthesis techniques (R. Nandhikumar & K. Subramani, 2018).
Role in Agricultural Practices
Related compounds have been explored for their potential in agricultural applications, particularly as herbicides. The metabolism and efficacy of chloroacetamide herbicides, which share structural similarities with N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, have been studied in detail to understand their behavior in different soil types and their impact on various plant species (S. Coleman et al., 2000). These studies contribute to the optimization of herbicide use, ensuring effective weed control while minimizing environmental impact.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFANPCYFHIHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)
![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)


![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)
![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)

![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)


![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)